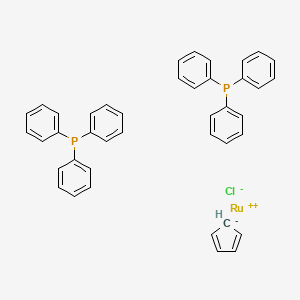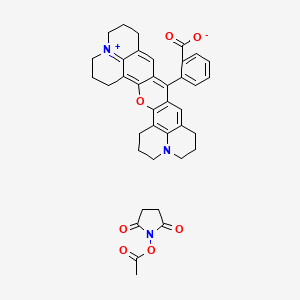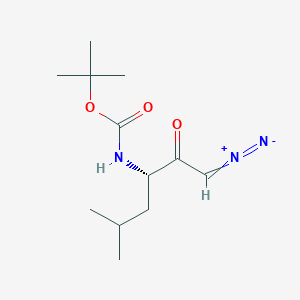
Acetyldiosmin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyldiosmin is a synthetic derivative of diosmin, a naturally occurring flavonoid glycoside found in citrus fruits. Diosmin has been widely studied for its beneficial effects on vascular health, including its anti-inflammatory, antioxidant, and venotonic properties. This compound is chemically modified to enhance its bioavailability and therapeutic efficacy.
准备方法
Synthetic Routes and Reaction Conditions
Acetyldiosmin can be synthesized from diosmin through acetylation. The process typically involves the reaction of diosmin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反应分析
Types of Reactions
Acetyldiosmin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound back to its parent compound, diosmin.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diosmin and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Acetyldiosmin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of flavonoids and their derivatives.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: Studied for its potential therapeutic effects in treating chronic venous insufficiency, hemorrhoids, and other vascular disorders.
Industry: Used in the formulation of dietary supplements and pharmaceutical products aimed at improving vascular health.
作用机制
Acetyldiosmin exerts its effects through several mechanisms:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Antioxidant: Scavenges free radicals and protects cells from oxidative stress.
Venotonic: Enhances the tone and elasticity of veins, improving blood flow and reducing venous stasis.
Molecular Targets and Pathways
Cytokine Inhibition: Targets pathways involved in the production of inflammatory cytokines.
Antioxidant Pathways: Activates antioxidant enzymes and pathways to neutralize free radicals.
Vascular Pathways: Modulates pathways that regulate vascular tone and blood flow.
相似化合物的比较
Similar Compounds
Diosmin: The parent compound of acetyldiosmin, known for its vascular benefits.
Hesperidin: Another flavonoid glycoside with similar anti-inflammatory and antioxidant properties.
Rutin: A flavonoid with comparable vascular and antioxidant effects.
Uniqueness of this compound
This compound is unique due to its enhanced bioavailability and therapeutic efficacy compared to its parent compound, diosmin. The acetylation process improves its absorption and stability, making it more effective in clinical applications.
属性
CAS 编号 |
6195-54-6 |
|---|---|
分子式 |
C44H48O23 |
分子量 |
944.8 g/mol |
IUPAC 名称 |
[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] acetate |
InChI |
InChI=1S/C44H48O23/c1-18-37(59-21(4)47)39(61-23(6)49)41(63-25(8)51)43(56-18)55-17-35-38(60-22(5)48)40(62-24(7)50)42(64-26(9)52)44(67-35)65-28-14-33(58-20(3)46)36-29(53)16-31(66-34(36)15-28)27-11-12-30(54-10)32(13-27)57-19(2)45/h11-16,18,35,37-44H,17H2,1-10H3/t18-,35+,37-,38+,39+,40-,41+,42+,43+,44+/m0/s1 |
InChI 键 |
SUXSSKKHGVZUQF-RALFMLGLSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C(=C3)OC(=O)C)C(=O)C=C(O4)C5=CC(=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
同义词 |
5-(Acetyloxy)-2-[3-(acetyloxy)-4-methoxyphenyl]-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


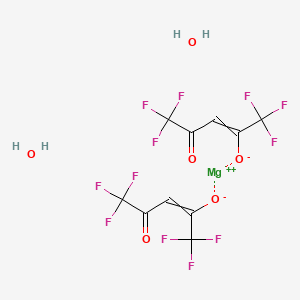
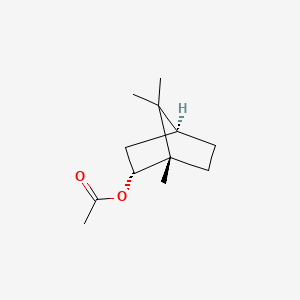
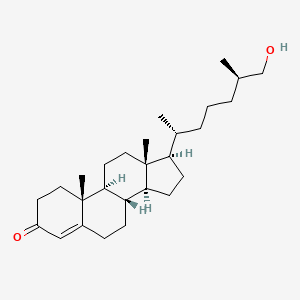
![4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione](/img/structure/B1142033.png)
